
Ethyl 1-fluorocyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-fluorocyclopropane-1-carboxylate: is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of cyclopropane, characterized by the presence of a fluorine atom and an ethyl ester group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-fluorocyclopropane-1-carboxylate typically involves the cyclopropanation of fluorinated alkenes. One common method is the reaction of ethyl diazoacetate with fluorinated alkenes in the presence of a catalyst such as dirhodium pivalate. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of ethyl 1-fluorocyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-fluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Fluorinated amines or thiols.
Reduction: Ethyl 1-fluorocyclopropane-1-methanol.
Oxidation: Fluorinated carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Ethyl 1-fluorocyclopropane-1-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, fluorinated compounds like ethyl 1-fluorocyclopropane-1-carboxylate are studied for their potential as enzyme inhibitors or imaging agents. The presence of fluorine can improve the bioavailability and metabolic stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and agrochemicals. Its reactivity and stability make it a valuable intermediate in the production of high-performance materials .
Mécanisme D'action
The mechanism of action of ethyl 1-fluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity to enzymes or receptors. In biological systems, the compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
1,1-Difluorocyclopropane Derivatives: These compounds share the cyclopropane ring structure with multiple fluorine atoms, offering similar reactivity and applications.
Ethyl 2-fluorocyclopropane-1-carboxylate: Another fluorinated cyclopropane derivative with slight structural differences, leading to variations in reactivity and applications.
Uniqueness: Ethyl 1-fluorocyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in synthesis, research, and industry .
Propriétés
Formule moléculaire |
C6H9FO2 |
|---|---|
Poids moléculaire |
132.13 g/mol |
Nom IUPAC |
ethyl 1-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3 |
Clé InChI |
JAGFRZOELKDQBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


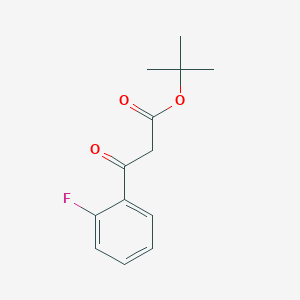
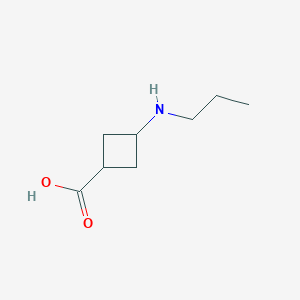

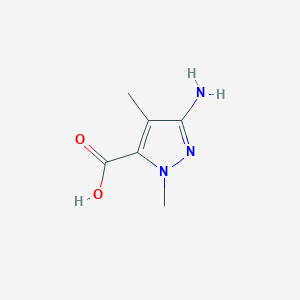
![Tert-butyl3-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015978.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B13015980.png)
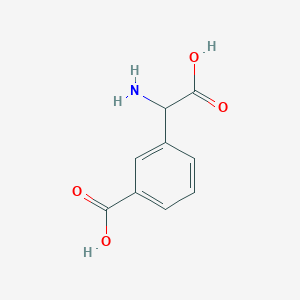

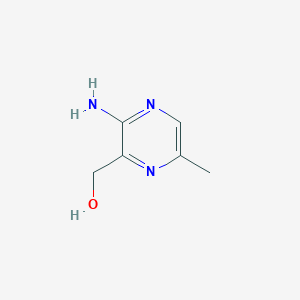
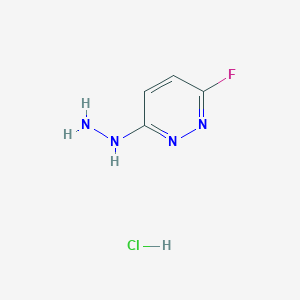


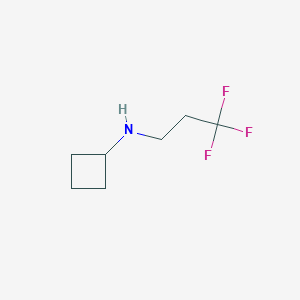
![1-Methyloctahydrocyclopenta[b]pyrrol-5-amine](/img/structure/B13016027.png)
